molecular formula C10H12BF4IN2 B091570 Bis(Pyridine)iodonium(1)tetrafluoroborate CAS No. 15656-28-7

Bis(Pyridine)iodonium(1)tetrafluoroborate

Cat. No. B091570
CAS RN: 15656-28-7
M. Wt: 373.93 g/mol
InChI Key: WVXJCTSZJWIBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(Pyridine)iodonium(1)tetrafluoroborate, also known as Barluenga’s reagent, is a mild iodinating and oxidizing reagent. It is capable of selectively reacting with a wide range of unsaturated substrates and tolerates a variety of functional groups .


Synthesis Analysis

Bis(Pyridine)iodonium(1)tetrafluoroborate can be prepared by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . It has been used as a reactant involved in the synthesis of substituted naphthalenes and oxygen-containing heterocycles from 2-alkynyl-substituted benzaldehydes .


Molecular Structure Analysis

The molecular formula of Bis(Pyridine)iodonium(1)tetrafluoroborate is C10H10BF4IN2 and its molecular weight is 371.91 .


Chemical Reactions Analysis

Bis(Pyridine)iodonium(1)tetrafluoroborate reacts with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control . It has also been used in the synthesis of tetracyclic tetrahydrofurans .


Physical And Chemical Properties Analysis

Bis(Pyridine)iodonium(1)tetrafluoroborate appears as a white to tan crystalline solid. It has a melting point of 137-141 °C .

Scientific Research Applications

  • Assembling Oxygen Heterocycles : Bis(Pyridine)iodonium(1)tetrafluoroborate reacts with ortho-alkynyl-substituted carbonyl compounds and different nucleophiles to yield valuable iodinated heterocycles. This reaction is metal-free and works at room temperature, demonstrating its versatility in synthesizing oxygen-containing heterocycles (Barluenga et al., 2003).

  • Transformation of Glycosides to Glycosyl Fluorides : It has been used in combination with hydrogen fluoride pyridine to transform n-pentenyl glycosides and thioglycosides into glycosyl fluorides, avoiding the need for protection/deprotection steps usually required in such transformations (López et al., 2007).

  • Diiodination of Carbazoles : The reagent has been successfully employed as a diiodination agent for carbazole and its derivatives, providing an efficient route to 3,6-diiodocarbazoles. This is particularly significant for creating precursors for sol-gel polymerization (Maegawa et al., 2006).

  • Preparation of IodoBINAP Dioxides : Bis(Pyridine)iodonium(1)tetrafluoroborate has been used for regioselective iodination of BINAP dioxide, leading to high yields of 5,5'-diiodoBINAP dioxide. This method shows potential in the synthesis of chiral ligands for asymmetric catalysis (Shimada et al., 2005).

  • Synthesis of α-Iodoenones : This compound enables the synthesis of α-iodoenones from propargylic tosylates or acetates, showing versatility in producing β-unsubstituted, β-monosubstituted, and β,β-disubstituted α-iodoenones (Suárez-Rodríguez et al., 2018).

  • Oxidizing Agent : It has been reported as an oxidizing agent for various alcohols, demonstrating a range of oxidation potentials. This property allows for selective access to omega-iodocarbonyl compounds or ketones from cycloalkanols (Barluenga et al., 2004).

Safety And Hazards

Bis(Pyridine)iodonium(1)tetrafluoroborate may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with skin or eyes, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection .

Future Directions

Bis(Pyridine)iodonium(1)tetrafluoroborate has been used in a novel domino reaction which involves an alkyne-alkyne coupling followed by an intramolecular Friedel-Crafts like cyclisation . It has potential applications in the synthesis of a series of potential broad-spectrum psychotropic agents .

properties

IUPAC Name

iodanium;pyridine;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXJCTSZJWIBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF4IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447027
Record name Bis(pyridine)iodonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(pyridine)iodonium tetrafluoroborate

CAS RN

15656-28-7
Record name Bis(pyridine)iodonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(Pyridine)iodonium(1)tetrafluoroborate
Reactant of Route 2
Bis(Pyridine)iodonium(1)tetrafluoroborate
Reactant of Route 3
Bis(Pyridine)iodonium(1)tetrafluoroborate
Reactant of Route 4
Bis(Pyridine)iodonium(1)tetrafluoroborate
Reactant of Route 5
Bis(Pyridine)iodonium(1)tetrafluoroborate
Reactant of Route 6
Bis(Pyridine)iodonium(1)tetrafluoroborate

Citations

For This Compound
1
Citations
RG Coombes - ChemInform, 2010 - Wiley Online Library
The hydride affinity of a carbocation in solution is defined as the standard free energy associated with the reaction in eq. 1; it is an additional measure of carbocation stability (in addition …
Number of citations: 4 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.